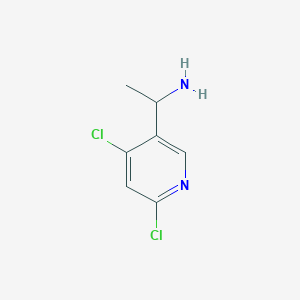
1-(4,6-Dichloropyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloropyridin-3-yl)ethan-1-amine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ethanamine group at position 3
Preparation Methods
The synthesis of 1-(4,6-Dichloropyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyridine.
Alkylation: The 4,6-dichloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(4,6-Dichloropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(4,6-Dichloropyridin-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4,6-Dichloropyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(2,6-Dichloropyridin-3-yl)ethan-1-amine: Similar structure but different substitution pattern, leading to different chemical and biological properties.
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine: Another isomer with distinct reactivity and applications.
1-(6-Bromopyridin-3-yl)ethan-1-one: A brominated analog with unique properties and uses
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-(4,6-dichloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)5-3-11-7(9)2-6(5)8/h2-4H,10H2,1H3 |
InChI Key |
LAFQLLOQVXRFEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


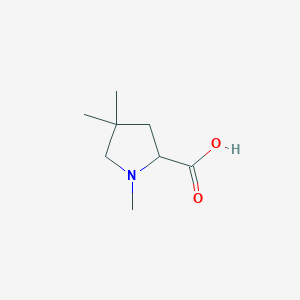
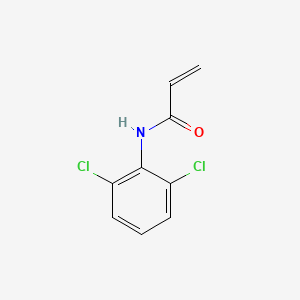
![2-[(Tert-butoxy)carbonyl]-5-chlorobenzoic acid](/img/structure/B13554786.png)
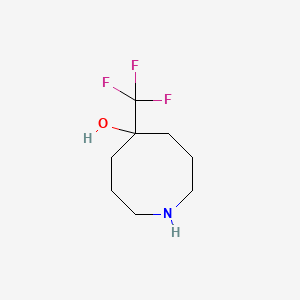
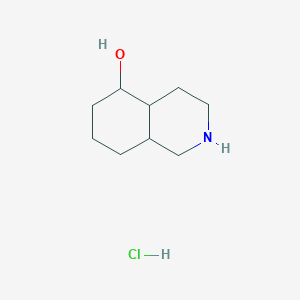
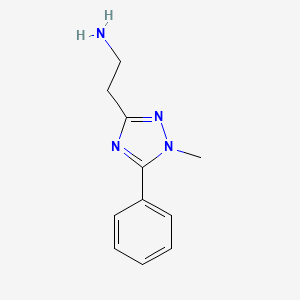

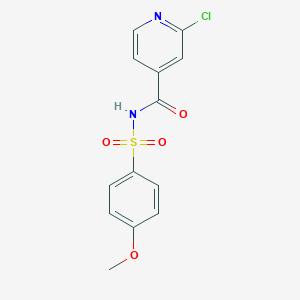
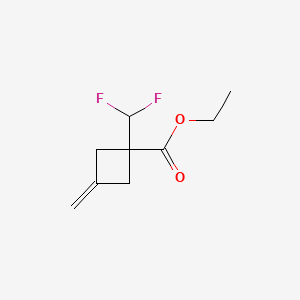
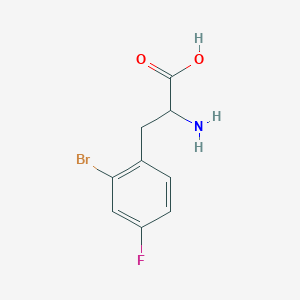
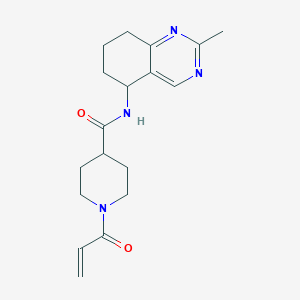
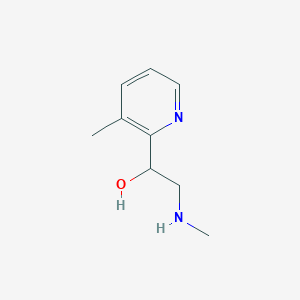
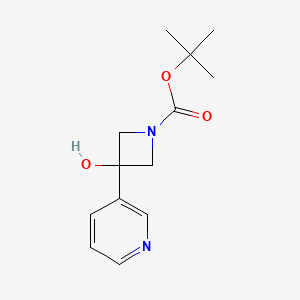
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
